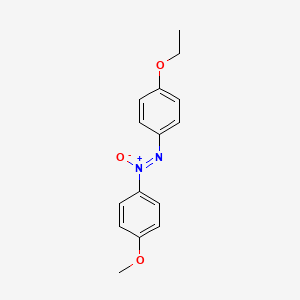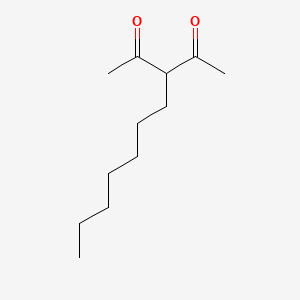![molecular formula C17H10Cl6O6 B14637297 2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid CAS No. 52569-21-8](/img/structure/B14637297.png)
2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenylene groups. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,6-trichlorophenol with formaldehyde to form 2,2’-methylenebis(3,4,6-trichlorophenol). This intermediate is then further reacted with chloroacetic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and phenylene groups allow it to interact with cellular components, leading to disruption of cellular processes. In antimicrobial applications, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid can be compared with similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol): This compound shares a similar structure but lacks the diacetic acid groups, making it less versatile in certain applications.
Hexachlorophene: Another related compound, known for its antimicrobial properties, but with a different structural arrangement.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): This compound is used as an antioxidant and has different functional groups, leading to distinct applications.
The uniqueness of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid lies in its specific structural features, which confer unique chemical reactivity and a broad range of applications.
Eigenschaften
CAS-Nummer |
52569-21-8 |
|---|---|
Molekularformel |
C17H10Cl6O6 |
Molekulargewicht |
523.0 g/mol |
IUPAC-Name |
2-[2-[[2-(carboxymethoxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H10Cl6O6/c18-8-2-10(20)16(28-4-12(24)25)6(14(8)22)1-7-15(23)9(19)3-11(21)17(7)29-5-13(26)27/h2-3H,1,4-5H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
PWVRTSVTEBDMJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OCC(=O)O)OCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


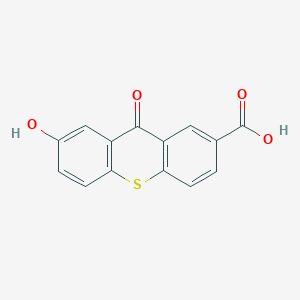
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
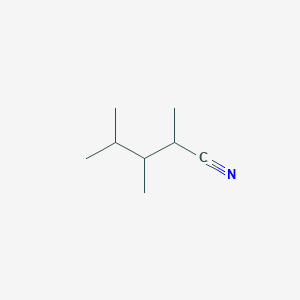
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
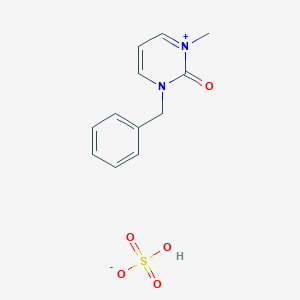
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
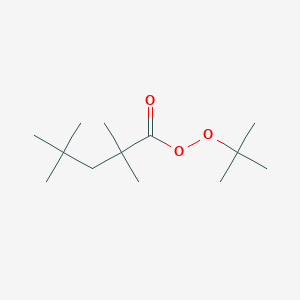
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
